Methyl 2-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is a complex organic compound with a variety of functional groups, including an ester, a secondary amide, and a sulfonamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.
Amidation: The resulting sulfonyl piperidine is then reacted with methyl 2-aminobenzoate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Methyl 2-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of methyl 2-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with proteins, potentially inhibiting their activity. The ester and amide groups can also participate in various interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate: This compound is similar but has a different position of the chlorine atom on the phenyl ring.
Methyl 2-{1-[(4-bromophenyl)methanesulfonyl]piperidine-4-amido}benzoate: This compound has a bromine atom instead of chlorine.
Uniqueness
Methyl 2-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C21H23ClN2O5S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl 2-[[1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23ClN2O5S/c1-29-21(26)18-4-2-3-5-19(18)23-20(25)16-10-12-24(13-11-16)30(27,28)14-15-6-8-17(22)9-7-15/h2-9,16H,10-14H2,1H3,(H,23,25) |
InChI Key |
ZNSYFNFSXPULGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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